methyl 4-({[(1-benzylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate
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Overview
Description
“Methyl 4-(2-(((1-benzylpiperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate” is a complex organic compound. It is related to “Methyl (1-benzylpiperidin-4-yl)acetate”, which has a CAS Number of 247259-33-2 . The exact structure and properties of this compound may vary based on the specific substitutions at the amino and carboxyl groups .
Scientific Research Applications
Oxidative Reactions and Catalysis
The compound and its derivatives have been utilized in oxidative reactions and as catalysts. For instance, the synthesis and application of oxidative reagents, such as Bobbitt's salt and AcNH-TEMPO, demonstrate their use in transforming alcohols to carbonyl derivatives and serving as efficient, metal-free, and environmentally friendly oxidants. This showcases the compound's potential in facilitating green chemistry applications (Mercadante et al., 2013).
Photopolymerization
In materials science, a derivative bearing a chromophore group linked to the aminoxyl function has been proposed as a photoiniferter for nitroxide-mediated photopolymerization (NMP). This application underscores the compound's role in developing advanced materials with controlled polymerization processes (Guillaneuf et al., 2010).
Supramolecular Structures
Research into hydrogen-bonded supramolecular structures in derivatives of the compound has revealed their ability to form complex architectures. These studies are crucial for understanding molecular interactions and designing new materials with specific properties (Portilla et al., 2007).
Synthesis of Heterocyclic Systems
The compound's derivatives have been applied in synthesizing various heterocyclic systems, indicating its versatility in organic synthesis. This includes the preparation of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones, showcasing its utility in medicinal chemistry and drug discovery (Selič & Stanovnik, 1997).
Electrocatalytic Oxidation
The compound and its analogs have been used in electrocatalytic oxidation to convert primary alcohols and aldehydes to carboxylic acids, highlighting its potential in synthetic chemistry applications. This method provides a greener alternative to traditional oxidation reactions (Rafiee et al., 2018).
Mechanism of Action
Target of Action
A structurally similar compound, 1-benzyl-4- [ (5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine, is known to target acetylcholinesterase .
Mode of Action
Based on its structural similarity to other benzylpiperidine derivatives, it may interact with its target protein and modulate its activity .
Properties
IUPAC Name |
methyl 4-[[2-[(1-benzylpiperidin-4-yl)methylamino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-30-23(29)19-7-9-20(10-8-19)25-22(28)21(27)24-15-17-11-13-26(14-12-17)16-18-5-3-2-4-6-18/h2-10,17H,11-16H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBIFIMOEOQBLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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